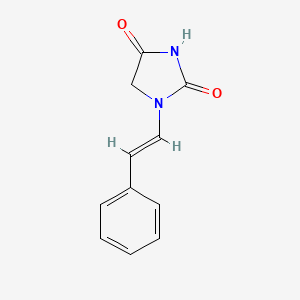![molecular formula C10H19N3 B1439044 N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine CAS No. 880361-69-3](/img/structure/B1439044.png)
N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine
説明
Molecular Structure Analysis
The molecular structure of “N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine” can be represented by the SMILES stringCc1nn(C)c(C)c1CNC2CC2 . The InChI representation is 1S/C10H17N3/c1-7-10(6-11-9-4-5-9)8(2)13(3)12-7/h9,11H,4-6H2,1-3H3 . Physical and Chemical Properties Analysis
“this compound” is a solid compound . The molecular weight of the compound is 179.26 .科学的研究の応用
Antitumor, Antifungal, and Antibacterial Activities
Pyrazole derivatives have been identified for their potential in antitumor, antifungal, and antibacterial applications. For instance, the synthesis and characterization of pyrazole derivatives, including N-((1H-pyrazol-1-yl)methyl) pyrimidin-2-amine and others, have demonstrated significant biological activity against breast cancer and microbes. These findings underscore the importance of pyrazole derivatives in developing pharmacophores for treating various diseases (Titi et al., 2020).
Polymerization Catalysts
Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have shown to significantly impact the polymerization of methyl methacrylate (MMA), yielding poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. This application is crucial for materials science, providing insights into the synthesis of high-performance polymers with tailored properties (Sunghye Choi et al., 2015).
Hydrogel Modification
Research into the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, demonstrates enhanced thermal stability and promising antibacterial and antifungal activities. These modified hydrogels have potential medical applications, highlighting the versatility of pyrazole derivatives in material sciences (H. M. Aly & H. L. A. El-Mohdy, 2015).
Antibacterial and Antifungal Agents
A novel family of bis-pyrazole coordination complexes has been evaluated for their antibacterial and antifungal efficacy, showing enhanced behavior against various microbes. This research points to the potential of pyrazole-based compounds in developing new antimicrobial agents (Youssef Draoui et al., 2022).
Corrosion Inhibition
Bipyrazolic compounds have been studied for their inhibitory effect on the corrosion of pure iron in acidic media, revealing that these compounds act as efficient corrosion inhibitors. This application is essential in materials science, offering a pathway to protect metals from corrosion using organic compounds (A. Chetouani et al., 2005).
Safety and Hazards
The compound is classified under GHS07. The hazard statements include H315 - Causes skin irritation, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . The compound is classified as Acute Tox. 3 Oral under hazard classifications .
特性
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)11-6-10-8(3)12-13(5)9(10)4/h7,11H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYVMPXILWDRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654291 | |
| Record name | N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-69-3 | |
| Record name | N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


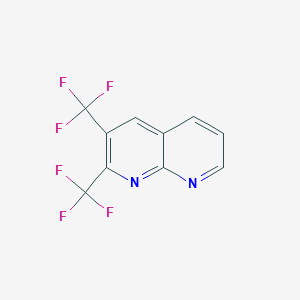
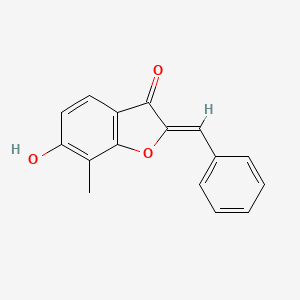
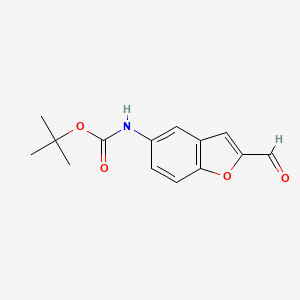
![tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1438968.png)

![(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1438970.png)
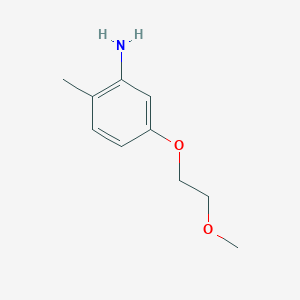
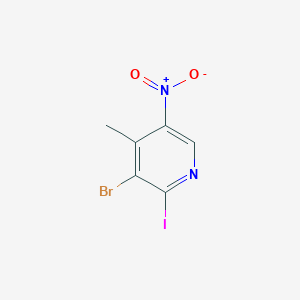
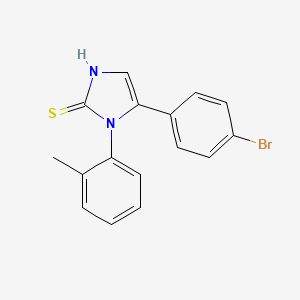
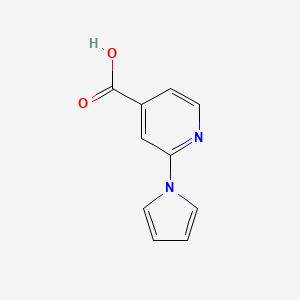

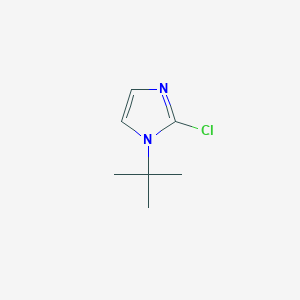
![[2-(Propoxymethyl)phenyl]methanamine](/img/structure/B1438983.png)
